molecular formula C17H20N2O7S B2508872 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 903853-23-6

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B2508872
CAS No.: 903853-23-6
M. Wt: 396.41
InChI Key: PTTLFPMVAQRSCJ-UHFFFAOYSA-N
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Description

The compound 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione (CAS: 903853-23-6) is a pyrrolidine-2,5-dione (succinimide) derivative with a complex substituent pattern. Its structure features:

  • A 4-methoxyphenylsulfonyl group attached to a piperidine ring.
  • A carbonyloxy linker bridging the piperidine and pyrrolidine-2,5-dione core.

This compound is synthesized with 95% purity, as noted in commercial catalogs .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O7S/c1-25-13-2-4-14(5-3-13)27(23,24)18-10-8-12(9-11-18)17(22)26-19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLFPMVAQRSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm.

Mode of Action

The compound binds to RORγt, showing excellent potency. It also has activity against thePregnane X Receptor (PXR) , which is involved in the detoxification and clearance of foreign toxic substances from the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in an immune response, modulation of RORγt activity could lead to changes in the behavior of immune cells.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances that also bind to RORγt or PXR could potentially affect the compound’s efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.

Biological Activity

1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group and a sulfonamide moiety, which are known to enhance biological interactions.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H18N2O5S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

Anticancer Properties

Research has highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidinones have shown promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) cells. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase IIα, which is crucial for DNA replication and repair .

Anti-inflammatory Effects

Compounds containing piperidine structures have also demonstrated anti-inflammatory properties . In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in RAW264.7 cells treated with lipopolysaccharide (LPS), suggesting their potential use in treating inflammatory diseases .

Enzyme Inhibition

The sulfonamide group in this compound is associated with significant enzyme inhibitory activities . For example, studies have shown that related compounds exhibit strong inhibition against acetylcholinesterase and urease, which are critical targets in treating neurological disorders and urinary infections respectively .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various piperidine derivatives, it was found that the compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin when tested against MDA-MB-231 (breast cancer) cells. The study employed MTT assays to determine cell viability post-treatment .

Study 2: Anti-inflammatory Response

Another investigation assessed the anti-inflammatory response of similar compounds in a murine model. The results indicated a significant reduction in edema and inflammatory markers when treated with these derivatives, supporting their therapeutic potential in inflammatory diseases .

Summary of Research Findings

Activity Type Cell Line/Model Outcome Reference
AnticancerMCF7, PC3Significant antiproliferative effects
Anti-inflammatoryRAW264.7Inhibition of IL-6 and TNF-α
Enzyme inhibitionAcetylcholinesteraseStrong inhibitory activity
Enzyme inhibitionUreaseSignificant inhibition

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibition

One of the primary applications of this compound is as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is significant in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors are known to enhance insulin secretion and decrease glucagon levels, leading to improved glycemic control. Research has shown that derivatives of pyrrolidine compounds exhibit promising DPP-4 inhibitory activity, suggesting that 1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione may possess similar properties .

Antimicrobial Activity

Studies indicate that pyrrolidine derivatives can exhibit antimicrobial properties. For instance, modifications to the core structure have led to compounds with effective activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's sulfonamide moiety is believed to contribute to its antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the piperidinyl and pyrrolidine rings plays a vital role in enhancing biological activity. Substituents such as the methoxyphenyl group can influence solubility and receptor binding affinity, which are critical for drug development .

Case Study 1: DPP-4 Inhibitors

A study focused on the synthesis and evaluation of several pyrrolidine derivatives demonstrated that specific modifications lead to enhanced DPP-4 inhibition. The compound's ability to interact with key residues in the DPP-4 enzyme was assessed through molecular docking studies, revealing significant binding affinities that correlate with increased inhibitory activity .

Case Study 2: Antimicrobial Testing

In another study, a series of pyrrolidine derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Table 1: Comparison of DPP-4 Inhibition Potency

Compound NameStructureIC50 (µM)Reference
Compound AStructure A10
Compound BStructure B15
This compoundTBDTBDTBD

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AEscherichia coli32
Compound BStaphylococcus aureus16
This compoundTBDTBDTBD

Chemical Reactions Analysis

Activation of the Piperidine Carboxylic Acid

The piperidine-4-carboxylic acid intermediate is activated as a carbonyl chloride for subsequent esterification:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride, catalytic DMF .

  • Conditions : Reflux in anhydrous DCM or toluene.

  • Intermediate : 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride.

Esterification with Pyrrolidine-2,5-dione

The activated carbonyl chloride reacts with the hydroxyl group of pyrrolidine-2,5-dione:

  • Reagents : Pyrrolidine-2,5-dione, TEA, DCM, 4-dimethylaminopyridine (DMAP) as catalyst .

  • Mechanism : Nucleophilic acyl substitution, forming the ester bond.

  • Yield : Similar esterifications report 80–90% yields under optimized conditions .

Nucleophilic Ring-Opening of Pyrrolidine-2,5-dione

The electron-deficient succinimide ring undergoes nucleophilic attack at the carbonyl groups:

  • Reagents : Amines, alcohols, or thiols.

  • Products : Amides, esters, or thioesters via ring-opening .

  • Example : Reaction with primary amines yields N-substituted succinamic acid derivatives .

Hydrolysis of the Ester Linkage

The ester bond is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : HCl/H₂O, reflux → yields piperidine-4-carboxylic acid and pyrrolidine-2,5-dione .

  • Basic Hydrolysis : NaOH/EtOH → forms carboxylate salt .

Stereochemical Considerations

  • Racemization : The piperidine sulfonamide and ester linkages are prone to racemization under strong acidic/basic conditions.

  • Resolution : Chiral HPLC or enzymatic methods resolve enantiomers, as seen in analogous spiro-piperidine systems .

Functionalization of the Sulfonamide Group

The 4-methoxyphenylsulfonyl group participates in:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the methoxy-phenyl ring .

  • Desulfonylation : H₂/Pd-C or Mg/MeOH cleaves the sulfonamide bond .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Reference
N-Sulfonation4-MeO-PhSO₂Cl, TEA, DCM85
EsterificationSOCl₂, DMAP, DCM88
Ring-Opening (Amine)NH₂R, Et₃N, THF78
Hydrolysis (Basic)NaOH, EtOH, 60°C92

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and SO₂ .

  • Photodegradation : UV light induces cleavage of the sulfonamide bond .

Comparison with Similar Compounds

Structural Analogues by Substituent Type

A. Sulfonyl vs. Thioester Variants
  • 1-((4-Methoxyphenyl)thio)pyrrolidine-2,5-dione (): Replaces the sulfonyl group with a thioether (-S-) linkage.
  • 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione (): Features a long aliphatic sulfanyl chain, enhancing hydrophobicity (logP >3 estimated) compared to the main compound’s logP ~1.08 (analog data) .
B. Aromatic Substituents
  • 1-(4-Fluorophenyl)pyrrolidine-2,5-dione (): Substitutes the 4-methoxyphenyl group with a 4-fluorophenyl ring. Fluorine’s electronegativity may improve metabolic stability but reduce solubility versus methoxy .
  • 1-{[(4-Chlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione (): Contains a chlorophenyl ester instead of the sulfonylpiperidine group. The electron-withdrawing Cl atom may enhance electrophilicity of the succinimide core .
C. Piperidine/Piperazine Derivatives
  • 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione (): Directly attaches piperidine to the pyrrolidine ring without a sulfonyl group. Simpler structure (MW 288.34) with higher logP (1.08) suggests improved membrane permeability .
  • 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione (): Incorporates a piperazine ring and fluorophenylsulfonyl group. The additional heterocycle may modulate receptor binding in therapeutic contexts .

Pharmacological Activity Trends

  • Anticonvulsant Activity : 3,3-Dialkyl-substituted pyrrolidine-2,5-diones (e.g., 3-methylcyclohexane spiro derivatives) show potent anticonvulsant effects in MES/scPTZ tests, while unsubstituted analogs are inactive . The main compound’s sulfonylpiperidine group may confer unique pharmacokinetics but requires empirical validation.
  • Neurotoxicity : Compounds with bulky substituents (e.g., cyclohexyl) exhibit lower neurotoxicity in rotarod assays . The main compound’s piperidine-sulfonyl group may balance activity and safety.

Physicochemical Properties

Compound Name Molecular Weight logP logSw (Solubility) Key Features
Main Compound ~450 (estimated) ~1.5 -2.5 (estimated) Sulfonylpiperidine, carbonyloxy linker
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 288.34 1.08 -1.82 Direct piperidine attachment
1-{[(4-Chlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione 253.64 2.1 -3.0 Chlorophenyl ester
1-((4-Methoxyphenyl)thio)pyrrolidine-2,5-dione 251.29 1.8 -2.2 Thioester linkage

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